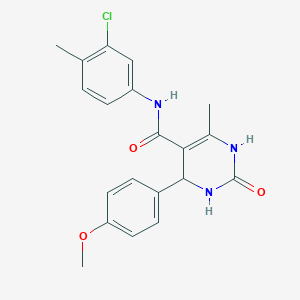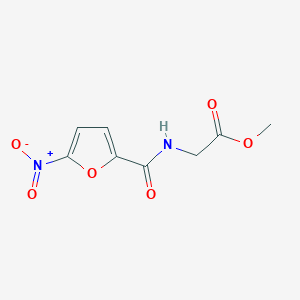
N~1~-allyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-allyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as L-655,708, is a selective antagonist of the GABA~A~ receptor. GABA~A~ receptors are known to play a crucial role in the regulation of neuronal excitability and neurotransmission. L-655,708 has been extensively studied for its potential application in the treatment of various neurological and psychiatric disorders.
Mechanism of Action
N~1~-allyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide selectively binds to the α5 subunit of the GABA~A~ receptor, which is predominantly expressed in the hippocampus, a brain region that plays a crucial role in learning and memory processes. By blocking the activity of the α5 subunit, N~1~-allyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide enhances the inhibitory effects of GABA on neuronal activity, leading to a reduction in neuronal excitability and neurotransmission.
Biochemical and Physiological Effects:
N~1~-allyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to produce a range of biochemical and physiological effects, including anxiolytic, anticonvulsant, and cognitive-enhancing effects. These effects are thought to be mediated by the selective blockade of the α5 subunit of the GABA~A~ receptor in the hippocampus.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N~1~-allyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its selectivity for the α5 subunit of the GABA~A~ receptor, which allows for the precise manipulation of hippocampal neuronal activity. However, one limitation is that N~1~-allyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide has a relatively short half-life, which may limit its usefulness in certain experimental paradigms.
Future Directions
There are several future directions for the study of N~1~-allyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide. One potential avenue of research is the investigation of its potential application in the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia. Another direction is the development of more selective and potent α5 subunit antagonists that may have improved pharmacokinetic properties and therapeutic efficacy. Finally, further studies are needed to elucidate the precise mechanisms underlying the anxiolytic and cognitive-enhancing effects of N~1~-allyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide.
Synthesis Methods
The synthesis of N~1~-allyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps, including the reaction of N-allyl-N-(4-isopropylphenyl)glycinamide with methylsulfonyl chloride in the presence of a base, followed by purification using column chromatography. The final product is obtained as a white crystalline powder with a melting point of 174-176°C.
Scientific Research Applications
N~1~-allyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential application in the treatment of various neurological and psychiatric disorders, including anxiety, depression, epilepsy, and schizophrenia. Several preclinical studies have demonstrated the efficacy of N~1~-allyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide in reducing anxiety-like behavior and seizures in animal models.
properties
IUPAC Name |
2-(N-methylsulfonyl-4-propan-2-ylanilino)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-5-10-16-15(18)11-17(21(4,19)20)14-8-6-13(7-9-14)12(2)3/h5-9,12H,1,10-11H2,2-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOAPNVOJNOGCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)NCC=C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6177703 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-{[(4-bromophenyl)amino]carbonyl}phenyl)-2-chlorobenzamide](/img/structure/B5186784.png)
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B5186794.png)
![ethyl 5-hydroxy-1-[2-hydroxy-2-(4-nitrophenyl)ethyl]-2-methyl-1H-indole-3-carboxylate](/img/structure/B5186800.png)

![4-methoxy-3-{[(2-phenylethyl)amino]sulfonyl}benzoic acid](/img/structure/B5186809.png)

![rel-(2R,3R)-3-[(2-methoxybenzyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5186827.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5186835.png)
![ethyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5186845.png)


![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B5186875.png)

![3-benzyl-2-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B5186884.png)